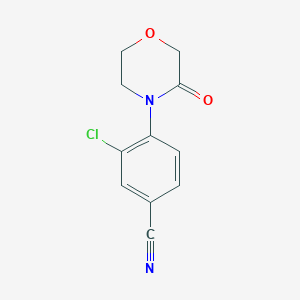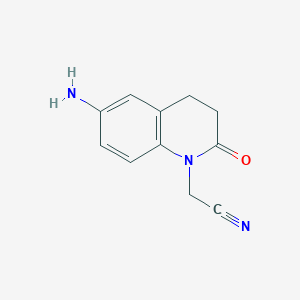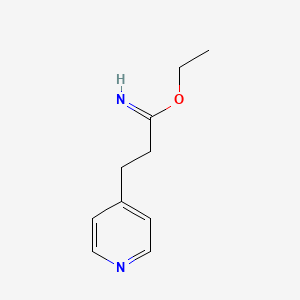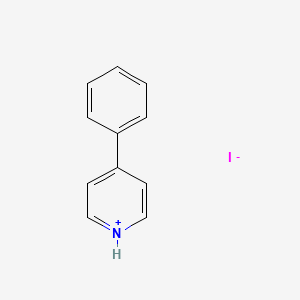
4-Phenylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenylpyridin-1-ium iodide is typically synthesized by reacting 4-phenylpyridine with methyl iodide in an acetonitrile solvent under reflux conditions for 24 hours. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and products are less commonly reported.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the compound under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
4-Phenylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: It serves as a model compound for developing treatments for neurodegenerative diseases.
Mécanisme D'action
4-Phenylpyridin-1-ium iodide exerts its effects primarily through its interaction with the mitochondrial respiratory chain. It is taken up by dopaminergic neurons via the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain. This inhibition leads to the generation of reactive oxygen species and subsequent neuronal cell death .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
4-Phenylpyridine: The parent compound without the methyl group and iodide ion.
Uniqueness: 4-Phenylpyridin-1-ium iodide is unique due to its specific neurotoxic properties and its role in modeling Parkinson’s disease. Its ability to selectively target dopaminergic neurons and inhibit mitochondrial function distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H |
Clé InChI |
IJMTVXHPKOTGHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




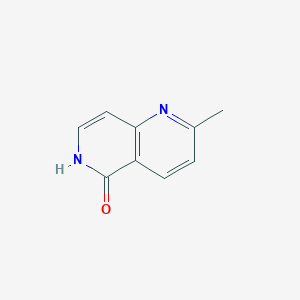
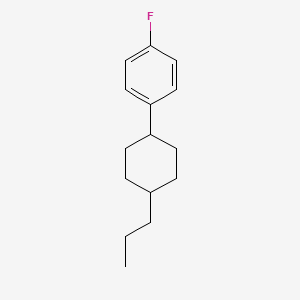
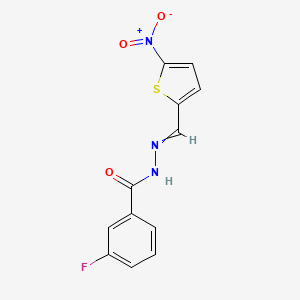
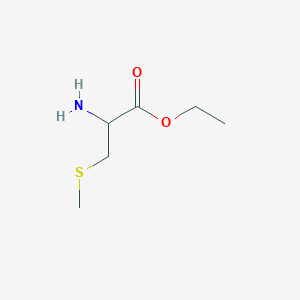
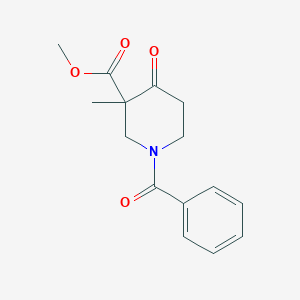
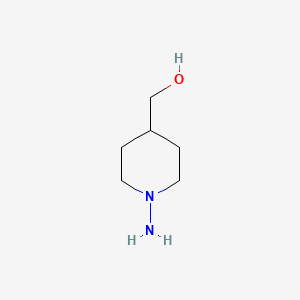
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
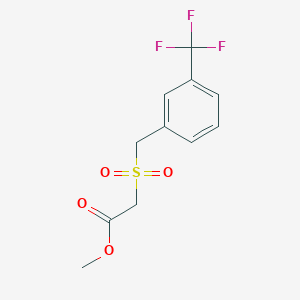
![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)
